molecular formula C18H14Cl2N2O2 B371378 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione CAS No. 297149-75-8

1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione

Cat. No.: B371378
CAS No.: 297149-75-8
M. Wt: 361.2g/mol
InChI Key: BRAYFQBTHPPVDA-UHFFFAOYSA-N
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Description

1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound that features a pyrrole ring substituted with a 3,5-dichlorophenyl group and a 2,3-dihydro-1H-indol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution with 3,5-Dichlorophenyl Group:

    Attachment of the 2,3-Dihydro-1H-Indol-1-yl Group: The final step involves the nucleophilic substitution reaction where the pyrrole derivative reacts with 2,3-dihydro-1H-indole under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for the development of new drugs. Its structural features may be optimized to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity, block receptor binding, or induce changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)propane-1,2-dione
  • 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)butane-1,2-dione
  • 1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)pentane-1,2-dione

Uniqueness

1-(3,5-dichlorophenyl)-3-(2,3-dihydro-1H-indol-1-yl)dihydro-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of both the 3,5-dichlorophenyl and 2,3-dihydro-1H-indol-1-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(2,3-dihydroindol-1-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c19-12-7-13(20)9-14(8-12)22-17(23)10-16(18(22)24)21-6-5-11-3-1-2-4-15(11)21/h1-4,7-9,16H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAYFQBTHPPVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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